![molecular formula C8H15NO B1455610 3-Azabicyclo[3.2.1]octan-8-ylmethanol CAS No. 920016-99-5](/img/structure/B1455610.png)
3-Azabicyclo[3.2.1]octan-8-ylmethanol
Overview
Description
“3-Azabicyclo[3.2.1]octan-8-ylmethanol” is a chemical compound with the molecular formula C8H15NO . It contains a total of 26 bonds, including 11 non-H bonds, 1 rotatable bond, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .
Synthesis Analysis
The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
Molecular Structure Analysis
The molecular structure of “3-Azabicyclo[3.2.1]octan-8-ylmethanol” includes a five-membered ring, a six-membered ring, and a seven-membered ring . It also contains a secondary amine (aliphatic), a hydroxyl group, and a primary alcohol .
Scientific Research Applications
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold is a crucial component in the synthesis of tropane alkaloids, which are a family of compounds with a variety of biological activities . Research has been directed towards creating this structure in a stereoselective manner, which is essential for the desired pharmacological properties.
Organic Synthesis Intermediates
As an intermediate in organic synthesis, 3-Azabicyclo[3.2.1]octan-8-ylmethanol plays a significant role in the construction of complex molecules. Its use in stereoselective synthesis helps in the preparation of compounds with specific chiral configurations, which is vital in the development of new drugs and chemicals .
Pharmaceutical Development
The pharmaceutical industry can utilize 3-Azabicyclo[3.2.1]octan-8-ylmethanol for the development of new therapeutic agents. Its bicyclic structure is similar to many natural bioactive molecules, making it a valuable scaffold for drug discovery and design .
properties
IUPAC Name |
3-azabicyclo[3.2.1]octan-8-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-5-8-6-1-2-7(8)4-9-3-6/h6-10H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZUOGBWYXRKQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717650 | |
Record name | (3-Azabicyclo[3.2.1]octan-8-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azabicyclo[3.2.1]octan-8-ylmethanol | |
CAS RN |
920016-99-5 | |
Record name | (3-Azabicyclo[3.2.1]octan-8-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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